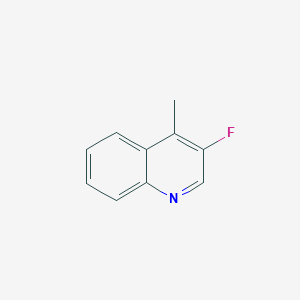

3-Fluoro-4-methylquinoline

説明

Structure

3D Structure

特性

分子式 |

C10H8FN |

|---|---|

分子量 |

161.18 g/mol |

IUPAC名 |

3-fluoro-4-methylquinoline |

InChI |

InChI=1S/C10H8FN/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,1H3 |

InChIキー |

NBSSLTLKZGDWRU-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=NC2=CC=CC=C12)F |

製品の起源 |

United States |

Chemical Reactivity and Transformation Studies of 3 Fluoro 4 Methylquinoline

Electrophilic and Nucleophilic Substitution Patterns

The reactivity of the quinoline (B57606) core is governed by the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group, as well as the inherent electronic properties of the fused heterocyclic system. In electrophilic substitutions, the benzene (B151609) portion of the quinoline ring is generally more reactive than the pyridine (B92270) ring. The precise position of attack is directed by the existing substituents. For instance, in studies on the related 8-fluoro-4-methylquinoline, electrophilic nitration using fuming nitric acid in sulfuric acid occurs at the C6 position. Similarly, electrophilic bromination with N-bromosuccinimide (NBS) in a solvent like DMSO is also directed to the C6 position, a result of the electronic deactivation of other positions by the fluorine and methyl groups.

In contrast to pyridine, the corresponding pyridine N-oxide readily undergoes electrophilic substitution, often at the 4-position. arsdcollege.ac.in Oxidation of the quinoline nitrogen to an N-oxide can, therefore, be a strategy to alter the regioselectivity of electrophilic attack.

Nucleophilic substitution reactions are also a key feature of quinoline chemistry. Halogen atoms on the quinoline ring, particularly at the 2- and 4-positions, are susceptible to displacement by nucleophiles. While direct nucleophilic substitution on the fluorine at the C3 position of 3-fluoro-4-methylquinoline is challenging, related fluoroquinolines demonstrate the possibility under specific conditions. For example, the fluorine atom at the C5 position in 4-methyl-5-fluoro-6-methoxy-8-nitroquinoline has been shown to be reactive and can be displaced by substituted phenols in the presence of a base. google.com More commonly, a pre-installed leaving group, such as a chlorine atom, is used. The conversion of a quinolin-4(1H)-one to a 4-chloroquinoline (B167314) using phosphorus oxychloride (POCl₃) provides a versatile intermediate for subsequent nucleophilic aromatic substitution. This 4-chloro group can then be efficiently displaced by various nucleophiles, such as sodium methoxide (B1231860), to yield the corresponding 4-methoxy derivative.

| Reaction Type | Substrate Example | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Electrophilic Nitration | 8-Fluoro-4-methylquinoline | Fuming HNO₃ in H₂SO₄ at 0°C | 8-Fluoro-4-methyl-6-nitroquinoline | 70% | |

| Electrophilic Bromination | 8-Fluoro-4-methylquinoline | N-Bromosuccinimide (NBS), DMSO, 25°C, 12h | 6-Bromo-8-fluoro-4-methylquinoline | 90-96% | |

| Nucleophilic Substitution (O-Alkylation) | 4-Chloro-6-fluoro-2-methylquinoline | Sodium methoxide in methanol, 80°C, 18h | 6-Fluoro-4-methoxy-2-methylquinoline | 97% | |

| Nucleophilic Substitution (O-Arylation) | 4-Methyl-5-fluoro-6-methoxy-8-nitroquinoline | Substituted phenols, base | 5-(Phenoxy)-substituted quinoline | N/A | google.com |

Reduction and Oxidation Processes

The quinoline ring system can undergo both reduction and oxidation reactions. Catalytic hydrogenation of the quinoline core, typically using hydrogen gas with a palladium on carbon (Pd/C) catalyst, leads to the reduction of the pyridine ring to afford the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. This transformation is a common strategy to introduce a saturated heterocyclic motif.

Oxidation of the quinoline nitrogen atom is a facile process that yields the corresponding quinoline N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide or peracids. This N-oxide is not merely a protected form of the quinoline but a reactive intermediate in its own right, enabling functionalization patterns that are different from the parent quinoline. For example, quinoline N-oxides can facilitate direct alkylation at the C2 position via palladium-catalyzed dual C-H bond activation. mdpi.com

| Process | Substrate Example | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Reduction | Substituted Quinoline | H₂, Pd/C, Methanol | 1,2,3,4-Tetrahydroquinoline derivative | |

| Oxidation (N-Oxide Formation) | Substituted Quinoline | Hydrogen peroxide, peracids | Quinoline N-oxide derivative | |

| Oxidation (Side-Chain) | 2-Methylquinoline | PIDA, DMSO, 120°C, Microwave | Quinoline-2-carboxaldehyde | sci-hub.se |

C-H Bond Functionalization Strategies

Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds, providing a more atom-economical approach to molecular modification. Transition-metal catalysis is a cornerstone of this field, and various strategies have been applied to quinoline systems. acs.org While the C2 position is often the most electronically favored site for functionalization, specific directing groups or catalytic systems can achieve selectivity for other positions. mdpi.com

For methylquinolines, the position of the methyl group can influence the site of C-H activation. Rhodium-catalyzed reactions have shown that a methyl group at the C2, C6, or C7 position can direct C-H activation to the C4 position. acs.org The functionalization of 8-methylquinolines has also been explored, demonstrating C-H alkylation using olefin coupling partners. nih.gov These methods often rely on the formation of a cyclometalated intermediate, where the metal catalyst coordinates to the quinoline nitrogen and activates a nearby C-H bond. beilstein-journals.org Palladium catalysts are widely used, and mechanistic studies suggest that the C-H activation can proceed through an inner-sphere concerted metalation-deprotonation (CMD) pathway. mdpi.com

| Functionalization Type | Catalyst/System Example | Substrate Type | Key Strategy | Reference |

|---|---|---|---|---|

| Arylation | Pd(OAc)₂ | Quinoline N-Oxide | Oxidative cross-coupling | mdpi.com |

| Alkylation | Palladium Catalyst | Quinoline N-Oxide | Dual C-H bond activation with ethers | mdpi.com |

| C4-Activation | Rhodium(I) Complex | 2-Methylquinoline | Methyl group directing effect | acs.org |

| C8-Alkylation | Ruthenium Catalyst | 8-Methylquinoline | C-H activation with olefin coupling partners | nih.gov |

Investigations into Side-Chain Reactivity, Specifically the Methyl Group

The methyl group at the C4 position of this compound is a site of significant reactivity. It can undergo both radical and ionic reactions. A notable example is the rapid, selective chlorination of the methyl group using sodium hypochlorite (B82951) under microwave irradiation to yield 2-fluoro-4-(chloromethyl)quinoline. psu.eduresearchgate.net This reaction proceeds via a free-radical mechanism without affecting other substituents on the quinoline ring. psu.edu

The protons on the methyl group are also acidic and can be removed by a strong base. Attempts to perform ortho-lithiation on related quinoline structures using n-butyllithium (n-BuLi) have been complicated by the kinetic deprotonation of the methyl group, leading to a variety of side products. nih.gov This highlights the propensity of the methyl group to engage in reactions as a carbon nucleophile once deprotonated.

Furthermore, the methyl group can be selectively oxidized. While many studies focus on the oxidation of 2-methylquinolines to the corresponding quinoline-2-carboxaldehydes, the principles are relevant. sci-hub.se Using reagents like phenyliodine(III) diacetate (PIDA) in DMSO, often with microwave assistance, provides a method for this transformation. sci-hub.se These reactions exhibit excellent regioselectivity; for instance, in di-methylated quinolines, only the methyl group at the C2 position is oxidized, indicating a high degree of control is possible. sci-hub.se

| Reaction Type | Substrate Example | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Radical Chlorination | 2-Fluoro-4-methylquinoline | Sodium hypochlorite, Microwave | 2-Fluoro-4-(chloromethyl)quinoline | 96% | researchgate.net |

| Deprotonation | C6-substituted-4-methylquinoline | n-Butyllithium (n-BuLi) | Mixture of side products | N/A | nih.gov |

| Oxidation to Aldehyde | 2-Methylquinoline | PIDA, DMSO, 120°C, Microwave | Quinoline-2-carboxaldehyde | up to 88% | sci-hub.se |

Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 Methylquinoline

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations are fundamental to modern chemical research, offering insights that are often difficult to obtain through experimental means alone. Among the most widely used methods are Density Functional Theory (DFT) and its extension, Time-Dependent Density Functional Theory (TD-DFT).

DFT has become a staple in computational chemistry due to its favorable balance of accuracy and computational cost. It is used to determine the electronic structure of molecules, which is key to understanding their geometry, stability, and reactivity. The B3LYP hybrid functional is a commonly employed method within DFT for these calculations. nih.gov

TD-DFT is an extension of DFT used to investigate the properties of molecules in their excited states. This makes it an invaluable tool for predicting and interpreting electronic absorption spectra (UV-Visible spectra), as it can calculate the energies of electronic transitions within a molecule.

For a molecule like 3-Fluoro-4-methylquinoline, these methods would typically be employed with a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy in the calculations for its structural and electronic properties. rsc.orgresearchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential, Mulliken Charges)

HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comscirp.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. scholarsresearchlibrary.com This energy gap is instrumental in understanding the charge transfer interactions that occur within the molecule, which are often responsible for its bioactivity. scirp.org

For quinoline (B57606) derivatives, DFT calculations are routinely used to determine these energy levels. For instance, a study on 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives calculated HOMO-LUMO gaps ranging from 2.783 eV to 3.995 eV, indicating that substitutions on the quinoline ring significantly alter its reactivity. rsc.orgresearchgate.net For the parent quinoline molecule, the calculated HOMO-LUMO energy gap is approximately 4.83 eV. scirp.org The introduction of fluoro and methyl groups on the this compound structure would be expected to modulate this value.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| 3-(1H-imidazol-2-yl)-4-hydroxy-1-methylquinolin-2(1H)-one | -5.631 | -1.636 | 3.995 | rsc.orgresearchgate.net |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.comscholarsresearchlibrary.com The MEP surface displays regions of different electrostatic potential, typically color-coded: red indicates regions of negative potential (rich in electrons and prone to electrophilic attack), while blue indicates regions of positive potential (electron-deficient and susceptible to nucleophilic attack). scholarsresearchlibrary.com

In quinoline derivatives, the nitrogen atom and any oxygen atoms typically represent sites of negative potential, making them targets for electrophiles. researchgate.net For this compound, the nitrogen atom and the highly electronegative fluorine atom would be expected to be regions of high electron density (red or yellow), indicating their role as nucleophilic centers.

Mulliken Charges

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. researchgate.net This analysis provides insight into the electronic structure and charge distribution, which influences the molecule's dipole moment, polarizability, and other molecular properties. researchgate.net The calculation partitions the total electron density among the atoms, helping to identify which atoms are electron-donating and which are electron-withdrawing. While Mulliken charges are known to be sensitive to the basis set used in the calculation, they provide a useful qualitative picture of charge distribution. uni-muenchen.desemanticscholar.org

Prediction and Correlation of Spectroscopic Properties (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. Theoretical spectra can be calculated and compared with experimental data to confirm molecular structures and assign spectral bands.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. scirp.org These calculated frequencies, when appropriately scaled to correct for computational approximations, often show excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This allows for the precise assignment of vibrational modes, such as C-H stretches, C=C ring vibrations, and in the case of this compound, the C-F stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.net The predicted chemical shifts generally correlate well with experimental values, aiding in the structural elucidation of complex organic molecules. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: TD-DFT is the primary method for predicting the electronic absorption spectra of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities observed in an experimental UV-Vis spectrum. scirp.org These calculations can also be performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions. ajchem-a.com

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including optical signal processing and laser technology. ias.ac.in The NLO response of a molecule is related to how its charge distribution is affected by an applied electric field. Key parameters that describe NLO properties include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). ajchem-a.com

Computational chemistry provides a powerful tool for predicting the NLO properties of new molecules. DFT calculations can be used to compute the values of α and β. Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. researchgate.net Often, these molecules feature electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. Theoretical studies on quinoline derivatives have shown that they can possess significant NLO properties, with calculated hyperpolarizability values often compared to that of urea, a standard reference material. researchgate.net

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) | Reference |

|---|---|---|---|---|

| 6-methoxy-4-styrylquinoline | 4.2229 | 2.372 x 10-23 | 5.37 x 10-30 |

Thermodynamic Parameters and Stability Analysis

DFT calculations can be used to predict various thermodynamic parameters of a molecule at different temperatures, such as heat capacity (C), entropy (S), and enthalpy (H). pnrjournal.com These parameters are derived from the calculated vibrational frequencies of the optimized molecular structure. Such calculations are crucial for understanding the stability of a molecule and its behavior under varying thermal conditions. For instance, studies on novel energetic materials have used DFT to calculate heats of formation and other thermodynamic properties to assess their stability and energy content. nih.gov

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and lone-pair effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. scholarsresearchlibrary.compnrjournal.com

Fukui Functions for Chemical Reactivity and Site Selectivity Prediction

Fukui functions are local reactivity descriptors derived from DFT that help predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. scholarsresearchlibrary.compnrjournal.com The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes.

Condensed Fukui functions are calculated for each atom in the molecule to determine site selectivity:

f+ : Indicates reactivity towards a nucleophilic attack (the site most likely to accept an electron).

f- : Indicates reactivity towards an electrophilic attack (the site most likely to donate an electron).

f⁰ : Indicates reactivity towards a radical attack.

Molecular Modeling and Docking Methodologies for Ligand-Target Interactions

The exploration of this compound's potential as a biologically active agent heavily relies on computational molecular modeling and docking methodologies. These in silico techniques provide critical insights into the interactions between this specific quinoline derivative and its putative biological targets at a molecular level. By simulating these interactions, researchers can predict binding affinities, understand binding modes, and guide the rational design of more potent and selective analogs.

Molecular docking simulations are a cornerstone of this investigative approach. These methods predict the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. The process involves sampling a vast number of possible conformations of the ligand within the binding site of the receptor and scoring these poses based on a force field that approximates the binding energy. Commonly employed docking software includes AutoDock, Glide, and GOLD, each utilizing different algorithms and scoring functions to achieve accurate predictions.

For this compound, docking studies would typically be performed against a range of potential protein targets, such as DNA gyrase, topoisomerases, or various kinases, which are known to be modulated by other quinoline derivatives. The predictive power of these simulations allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. The fluorine atom at the 3-position and the methyl group at the 4-position of the quinoline ring are of particular interest, as they can significantly influence the molecule's electronic properties and steric profile, thereby dictating its binding specificity and affinity.

The outcomes of such docking studies are typically presented in data tables that summarize the predicted binding affinities and highlight the key interacting residues within the protein's active site.

Table 1: Illustrative Molecular Docking Results of this compound with Putative Protein Targets

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Staphylococcus aureus DNA Gyrase (2XCT) | -8.5 | Asp81, Gly79 | Hydrogen Bond |

| Val78, Ile175 | Hydrophobic Interaction | ||

| Human Topoisomerase IIα (1ZXM) | -7.9 | Arg485, Lys512 | Hydrogen Bond, Electrostatic |

| Pro513, Ile486 | Hydrophobic Interaction | ||

| Epidermal Growth Factor Receptor (EGFR) Kinase Domain (1M17) | -9.2 | Met793, Leu718 | Hydrogen Bond |

| Val726, Ala743 | Hydrophobic Interaction | ||

| Phe856 | π-π Stacking |

Note: The data presented in this table is illustrative and intended to represent the typical outputs of molecular docking studies. The values are not based on actual experimental or computational results for this compound.

Theoretical Elucidation of Reaction Mechanisms and Reaction Pathways

Theoretical chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering a deep understanding of reaction mechanisms and pathways that are often difficult to probe experimentally. For this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in investigating its synthesis and reactivity.

The synthesis of fluorinated quinolines can often be achieved through multi-step reaction sequences. Theoretical investigations can map out the potential energy surface for each step of a proposed synthetic route, identifying the transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of the reaction's feasibility and kinetics. By comparing different potential pathways, computational chemists can predict the most likely mechanism and identify potential bottlenecks or side reactions.

For instance, a plausible synthetic route to this compound could involve the Gould-Jacobs reaction, starting from a suitably substituted aniline (B41778) and diethyl (ethoxymethylidene)malonate, followed by cyclization and subsequent fluorination. DFT calculations can be employed to model each of these steps. The calculations would involve optimizing the geometries of the reactants, intermediates, transition states, and products. The energies of these species are then used to construct a reaction profile.

Furthermore, analysis of the electronic structure of the transition states can reveal the nature of bond-forming and bond-breaking processes. Natural Bond Orbital (NBO) analysis, for example, can be used to study charge distribution and orbital interactions throughout the reaction pathway, offering a more profound understanding of the underlying electronic rearrangements.

The insights gained from these theoretical studies are not only of academic interest but also have practical implications for synthetic chemists. By understanding the reaction mechanism in detail, it becomes possible to optimize reaction conditions, such as temperature, solvent, and catalyst, to improve yields and selectivity.

Table 2: Illustrative DFT-Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Reaction Step in the Synthesis of this compound

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Cyclization of Intermediate A | -25.3 | -22.1 | 15.8 |

| Fluorination of Intermediate B | -12.7 | -10.5 | 22.4 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from theoretical investigations of reaction mechanisms. The values are not derived from actual calculations for the synthesis of this compound.

By integrating molecular modeling, docking studies, and the theoretical elucidation of reaction mechanisms, researchers can build a comprehensive understanding of the chemical and biological properties of this compound, paving the way for its potential application in various fields of chemical and biomedical science.

Structure Reactivity/property Relationships of Fluoro Methylquinolines

Impact of Fluorine Substitution on Chemical Reactivity

The substitution of a hydrogen atom with fluorine, the most electronegative element, profoundly alters the electronic profile of the quinoline (B57606) molecule. ajrconline.org The strong electron-withdrawing inductive effect of fluorine significantly influences the stability and reactivity of adjacent functional groups. ajrconline.org

In the quinoline ring system, the nitrogen atom already withdraws electron density, making it a relatively electron-deficient system. numberanalytics.com The addition of a fluorine atom, particularly on the pyridine (B92270) ring at the 3-position, further decreases electron density. This heightened electron deficiency generally deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack. The presence of electron-withdrawing halogen substituents affects the electron density distribution across the quinoline ring, which in turn influences the preferred sites for nucleophilic and electrophilic reactions. vulcanchem.com Furthermore, the substitution of hydrogen with fluorine often increases lipid solubility, which can enhance the transport and absorption of a molecule in biological systems. ajrconline.org The high strength of the C-F bond also imparts metabolic stability, as it is resistant to oxidative degradation.

Influence of Methyl Group Position on Chemical Behavior

The position of a methyl group on the quinoline ring significantly influences the compound's chemical behavior through electronic and steric effects. A methyl group is generally considered electron-donating through an inductive effect. In the case of 4-methylquinoline (B147181), this substituent can direct electrophilic substitution to the 5-position. numberanalytics.com

Stereoelectronic Effects and Conformational Analysis

In fluorinated molecules, stereoelectronic effects can alter the molecular conformation in ways that may improve binding to biological targets through specific dipole interactions or steric influences. The specific influence of carbon-fluorine single bonds on these interactions, either through direct contact with a protein or through conformational changes in the drug molecule, is an area of active research. researchgate.net While detailed conformational analysis of 3-fluoro-4-methylquinoline is complex, the principles of stereoelectronics suggest that the fluorine at the 3-position would significantly influence the planarity and rotational barriers within the molecule, thereby affecting its interaction with other molecules and biological macromolecules.

Anti-mutagenic Structural Modification through Fluorine-Substitution: Chemical Basis and Mechanism of Action

Research has demonstrated that the strategic placement of fluorine on the quinoline nucleus can serve as a powerful tool for anti-mutagenic structural modification. nih.govnih.gov Studies have shown that 4-methylquinoline (4-MeQ) is one of the most mutagenic quinoline derivatives. nih.gov However, fluorine substitution at the 3-position of the quinoline ring has been found to completely abolish this mutagenicity. nih.govnih.govepa.gov

The chemical basis for this anti-mutagenic effect lies in the mechanism of metabolic activation. The mutagenicity of quinoline and its derivatives is attributed to their metabolic conversion into a highly reactive enamine epoxide, specifically the 2,3-epoxide in the pyridine ring. nih.gov This epoxide is directly responsible for the mutagenic modification of DNA. It has been proposed that fluorine substitution at the 3-position interferes with or inhibits the formation of this critical mutagenic epoxide, thereby depriving the molecule of its mutagenic potential. nih.gov

To investigate this further, a study analyzed the mutagenicity and metabolism of several fluorinated derivatives of 4-MeQ. The results clearly showed that derivatives fluorinated at the 2-position were non-mutagenic, while those with fluorine at the 6- or 7-positions retained significant mutagenicity. The study suggests that fluorine at position 2 inhibits the formation of the enamine epoxide, similar to the effect observed with 3-fluoroquinoline. nih.gov While this compound was not explicitly tested in this specific study, the established principle that 3-fluorination of the parent quinoline molecule eliminates mutagenicity provides a strong basis for its non-mutagenic character. nih.govepa.gov

| Compound | Mutagenicity in Ames Test | Reference |

|---|---|---|

| 4-Methylquinoline (4-MeQ) | Highly Mutagenic | nih.gov |

| 2-Fluoro-4-methylquinoline (2-F-4-MeQ) | Non-mutagenic | nih.gov |

| 6-Fluoro-4-methylquinoline (6-F-4-MeQ) | Less mutagenic than 4-MeQ | nih.gov |

| 7-Fluoro-4-methylquinoline (7-F-4-MeQ) | As highly mutagenic as 4-MeQ | nih.gov |

| 2,6-Difluoro-4-methylquinoline (2,6-diF-4-MeQ) | Non-mutagenic | nih.gov |

| 2,7-Difluoro-4-methylquinoline (2,7-diF-4-MeQ) | Non-mutagenic | nih.gov |

| 3-Fluoroquinoline | Non-mutagenic | nih.govnih.gov |

Advanced Applications in Chemical Synthesis and Materials Science

Quinoline (B57606) Derivatives as Ligands in Organometallic and Catalytic Systems

Quinoline and its derivatives have emerged as versatile ligands in organometallic chemistry and catalysis. researchgate.net The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating with transition metals. This coordination is fundamental to the formation of stable and catalytically active organometallic complexes. These complexes are instrumental in a variety of chemical transformations, including hydrogenation, C-H bond functionalization, and oxidation reactions. researchgate.netrsc.org

The electronic properties of the quinoline ligand can be fine-tuned by introducing substituents. In 3-Fluoro-4-methylquinoline, the fluorine atom at the 3-position acts as a strong electron-withdrawing group, which can influence the electron density on the coordinating nitrogen atom. This modification can impact the stability of the metal-ligand bond and the reactivity of the resulting catalyst. For instance, complexes formed between copper salts and various quinoline derivatives have shown significant catalytic activity in the oxidation of catechol to o-quinone. mdpi.com The rate of this oxidation is dependent on both the chemical structure of the quinoline ligand and the nature of the copper salt used. mdpi.com

The field of organometallic chemistry involves the study of compounds containing at least one bond between a carbon atom of an organic molecule and a metal. wikipedia.org Quinoline-based organometallic complexes are used to catalyze numerous industrial processes, such as hydrogenation and methanol carbonylation. wikipedia.org The ability to systematically alter the quinoline ligand, as with this compound, allows for the rational design of catalysts with enhanced activity and selectivity for specific chemical transformations.

Table 1: Examples of Catalytic Applications Using Quinoline-Based Ligands

| Catalytic Reaction | Metal Center | Role of Quinoline Ligand |

|---|---|---|

| Catechol Oxidation | Copper (Cu) | Forms active complex to facilitate the oxidation of catechol to o-quinone. mdpi.com |

| Hydrogenation | Molybdenum (Mo) | MoS2 catalysts have been shown to be active in the hydrogenation of quinoline itself. rsc.org |

| C-H Bond Functionalization | Rhodium (Rh) | Directs the regioselective activation and functionalization of C-H bonds. researchgate.net |

Role in Organic Electronic Materials and Dyes (Organic Light-Emitting Diodes, Dye-Sensitized Solar Cells)

Quinoline derivatives are increasingly recognized for their potential in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). nih.govresearchgate.net Their rigid, planar structure facilitates π–π stacking interactions, which are crucial for charge transport in organic semiconductor materials. rsc.org Furthermore, their inherent thermal and oxidative stability contributes to the longevity and performance of electronic devices. researchgate.net

In the context of OLEDs, quinoline derivatives can function as electron-transporting materials or as hosts for emissive dopants. nih.gov For DSSCs, they are promising candidates for creating organic photosensitizers (dyes). nih.govunesp.brnih.gov The basic architecture of a DSSC involves a dye adsorbed onto a semiconductor surface (like TiO2), which absorbs light and injects an electron into the semiconductor's conduction band. researchgate.netunesp.br

The specific structure of this compound offers distinct advantages for these applications. The introduction of fluorine atoms into organic conjugated materials is a well-established strategy to modify their electronic properties. rsc.org Fluorination typically lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org Lowering the LUMO level can facilitate electron injection from the cathode in OLEDs or from the excited dye to the semiconductor in DSSCs. unesp.brrsc.org This enhanced electron injection capability can directly improve device efficiency. nih.gov Moreover, the high electronegativity of fluorine can increase the material's resistance to oxidative degradation, thereby improving device stability. rsc.org

Theoretical studies on new quinoline-derivative dyes have shown that a D-π-A (Donor-π-bridge-Acceptor) structure is effective. An important finding was that for most of the proposed compounds, the LUMO was above the TiO2 conduction band, facilitating electron transfer, while the HOMO was below the electrolyte's reduction potential, aiding charge regeneration. unesp.br

Table 2: Performance of Selected Quinoline-Based Dyes in DSSCs

| Dye Structure | Short Circuit Current (mA/cm²) | Open Circuit Voltage (V) | Power Conversion Efficiency (%) |

|---|

This table illustrates the performance of a series of quinoline-based dyes, highlighting their potential in photovoltaic applications. The efficiency is influenced by factors like the absorption spectrum and molar extinction coefficient. nih.gov

Utilization as Reagents and Building Blocks in Complex Molecule Synthesis

The quinoline ring is a prevalent scaffold in medicinal chemistry and natural products, making its derivatives valuable building blocks for the synthesis of more complex molecules. researchgate.net Halogenated organic compounds, in particular, are important precursors for creating new biologically active compounds. rsc.org this compound serves as a versatile reagent, offering multiple reaction sites for further chemical modification.

The presence of the fluorine atom at the 3-position and the methyl group at the 4-position provides handles for diverse synthetic transformations:

Nucleophilic Aromatic Substitution (SNAr): While fluorine is not the best leaving group on an aromatic ring compared to other halogens, its activation by the quinoline nitrogen can still allow for SNAr reactions under specific conditions, enabling the introduction of various nucleophiles.

Lithiation and Metal-Halogen Exchange: The fluoro group can direct ortho-lithiation or undergo metal-halogen exchange, creating a nucleophilic carbon center for the formation of new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions: The C-F bond, though strong, can participate in certain cross-coupling reactions, providing a pathway to more complex structures.

Methyl Group Functionalization: The methyl group at the 4-position is activated by the aromatic ring and can undergo various reactions, such as oxidation to a carboxylic acid or halogenation, providing another point for molecular elaboration.

The use of fluorinated building blocks is a growing theme in drug discovery and materials science. researchgate.net For instance, the synthesis of 3-fluoro-4-morpholinoaniline, an important intermediate for antibiotics, relies on the reactivity of a difluorinated benzene (B151609) ring, highlighting the utility of fluorinated aromatics as synthetic precursors. researchgate.net Similarly, fluorinated piperidine derivatives have been synthesized as building blocks for constructing trifluoromethylated heterocycles. mdpi.com The strategic incorporation of fluorine can significantly alter the physicochemical properties of the final molecule, such as its lipophilicity and metabolic stability, which is of paramount importance in pharmaceutical development.

Table 3: Synthetic Transformations Utilizing Quinoline and Fluorinated Aromatic Scaffolds

| Precursor Type | Reaction Type | Product Motif | Synthetic Relevance |

|---|---|---|---|

| Halogenated Quinolines | Hydrogenation | Halogenated Tetrahydroquinolines | Access to saturated heterocyclic rings while preserving halogen handles for further functionalization. rsc.org |

| Fluorinated Nitrobenzene | Nucleophilic Aromatic Substitution (SNAr) | Fluoro-morpholinoaniline | Key intermediate in the synthesis of antibiotic drugs like linezolid. researchgate.net |

| Pyrano[3,2-c]quinoline | Ring Opening and Recyclization | Pyrazolo[3,4-b]pyridines, Pyrido[2,3-d]pyrimidines | Construction of complex, fused heterocyclic systems from a quinoline-based starting material. nih.gov |

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Methodologies

While traditional methods for quinoline (B57606) synthesis, such as the Gould-Jacobs reaction, have been effective, the future lies in developing more efficient, atom-economical, and environmentally benign strategies. mdpi.comlookchem.com Research is increasingly focused on catalyst-based approaches that minimize waste and improve yields. researchgate.nettandfonline.com

Future synthetic research for 3-Fluoro-4-methylquinoline and its derivatives could focus on:

Catalyst-Driven Annulation: Exploring novel transition-metal catalysts (e.g., rhodium, ruthenium, cobalt, copper) for C–H bond activation and annulation strategies could provide direct and efficient routes to the quinoline core. mdpi.com These methods offer the potential for fewer reaction steps and greater functional group tolerance compared to classical named reactions.

Green Chemistry Approaches: The use of greener solvents (like water-ethanol mixtures), microwave-assisted synthesis, and recyclable catalysts such as titania or magnetic nanoparticles represents a significant area for development. tandfonline.comnih.gov These methodologies aim to reduce the environmental impact of chemical synthesis.

One-Pot Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react sequentially to form this compound derivatives can significantly improve efficiency by reducing the need for intermediate purification steps. mdpi.comtandfonline.com

| Synthetic Strategy | Potential Catalyst/Condition | Key Advantage |

| C-H Activation/Annulation | Rhodium, Ruthenium, Copper complexes | High efficiency, atom economy mdpi.com |

| Friedländer Annulation | Microwave irradiation, Nafion NR50 | Environmentally friendly, faster reaction times mdpi.com |

| Multicomponent Reactions | Organocatalysts (e.g., TBAF) | Procedural simplicity, reduced waste nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques

A precise understanding of the molecular structure and electronic properties of this compound is crucial for predicting its behavior and designing applications. While standard techniques like NMR, IR, and mass spectrometry are foundational, future research will leverage more advanced and combined analytical methods. iucr.orgnih.gov

Emerging characterization trends include:

Solid-State NMR and Advanced Mass Spectrometry: For a deeper understanding of intermolecular interactions in the solid state, which is vital for materials science applications.

Single-Crystal X-ray Diffraction: Obtaining high-resolution crystal structures of this compound and its derivatives is essential for confirming stereochemistry and analyzing packing motifs and non-covalent interactions, such as hydrogen bonds and π–π stacking. iucr.orgmdpi.com

In-situ Spectroscopy: Techniques that monitor reactions in real-time can provide invaluable mechanistic insights into the synthesis and transformation of the compound, helping to optimize reaction conditions. researchgate.net

Enhanced Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is becoming indispensable in modern chemical research. mdpi.comamanote.com For this compound, this integration will accelerate the discovery and optimization of its properties and applications.

Key areas for this integrated approach are:

DFT (Density Functional Theory) Calculations: DFT can be used to predict geometric parameters, vibrational frequencies (IR and Raman), and NMR chemical shifts. nih.govnih.govresearchgate.netresearchgate.net Comparing these theoretical predictions with experimental data provides a powerful tool for structural validation. nih.govnih.govresearchgate.net

Molecular Docking and Dynamics: In the context of medicinal chemistry, computational docking can predict the binding interactions of this compound derivatives with biological targets like enzymes or receptors. nih.govnih.govmdpi.com Molecular dynamics simulations can further elucidate the stability and behavior of these interactions over time. mdpi.com

Predictive Modeling: Computational tools can help in the rational design of new derivatives with enhanced properties. By calculating parameters like Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps, researchers can predict reactivity, stability, and potential sites for electrophilic and nucleophilic attack. nih.govnih.govresearchgate.net

| Computational Method | Application for this compound | Predicted Parameters |

| Density Functional Theory (DFT) | Structural and spectroscopic analysis | Bond lengths, bond angles, vibrational frequencies, NMR shifts nih.govresearchgate.net |

| Molecular Docking | Virtual screening for biological activity | Binding affinity and interactions with protein active sites nih.govnih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra | UV-Vis absorption wavelengths researchgate.net |

Exploration of Novel Catalytic Transformations

Beyond its synthesis, this compound can serve as a versatile scaffold for further chemical modifications through catalytic processes. The strategic functionalization of the quinoline ring is a key area for creating novel molecules with tailored properties.

Future research could explore:

Site-Selective C-H Functionalization: Transition-metal catalysis offers powerful tools for selectively functionalizing specific C-H bonds on the quinoline core, allowing for the introduction of new functional groups at positions other than those accessible through classical methods. acs.org This enables the rapid diversification of the this compound structure.

Cross-Coupling Reactions: Using the inherent reactivity of the quinoline scaffold, catalytic cross-coupling reactions can be employed to attach various substituents, thereby modifying the electronic and steric properties of the molecule for specific applications.

Asymmetric Catalysis: For developing chiral derivatives of this compound, the exploration of asymmetric catalytic methods is a promising frontier, particularly for applications in pharmacology where enantiomeric purity is often critical.

This forward-looking approach, combining innovative synthesis, advanced characterization, predictive computation, and novel catalytic methods, will be instrumental in unlocking the full potential of this compound in science and technology.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Fluoro-4-methylquinoline, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves cyclization of substituted anilines with fluorinated precursors. For example, microwave-assisted techniques (e.g., 85°C for 12 hours in acetonitrile with allyl chloride) improve efficiency . Key parameters include solvent choice (e.g., DCE for cross-coupling) and catalyst selection (e.g., Cu(OAc)₂ for boronic acid coupling) . Yield optimization requires monitoring via TLC and column chromatography purification.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound derivatives?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions (e.g., fluorine at C3 and methyl at C4). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ = 312.1383 for a phenylquinoline analog) . Purity is validated via HPLC with >97% thresholds, as seen in trifluoromethylquinoline studies .

Q. How does fluorination at the 3-position affect the compound's physicochemical properties?

- Methodology : Fluorine’s electronegativity increases lipophilicity (logP) and metabolic stability. Comparative studies of 3-fluoro vs. non-fluoro analogs show enhanced membrane permeability in cell-based assays . Solubility can be measured via shake-flask methods in PBS (pH 7.4).

Advanced Research Questions

Q. What strategies address contradictory data in biological activity reports for this compound derivatives?

- Methodology : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Reproducibility requires standardized protocols:

- Use p38α MAP kinase inhibition assays with IC₅₀ triplicates .

- Cross-validate findings using SPR (surface plasmon resonance) for binding affinity measurements .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based enzyme inhibitors?

- Methodology :

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at C8 to enhance target binding, as seen in trifluoromethylquinoline-carboxylic acid derivatives .

- Bioisosteric replacement : Replace methyl with ethyl groups to modulate steric effects, using molecular docking (e.g., AutoDock Vina) to predict binding poses .

Q. What experimental and computational approaches resolve regioselectivity challenges in quinoline functionalization?

- Methodology :

- Experimental : Use directing groups (e.g., -NH₂) to control electrophilic substitution at C4 or C6. For example, Pd-catalyzed C-H activation achieves selective bromination .

- Computational : DFT calculations (e.g., Gaussian 09) predict reaction pathways for fluorination or chlorination at specific positions .

Q. How do solvent polarity and temperature influence the stability of this compound during long-term storage?

- Methodology : Accelerated stability studies in DMSO or ethanol at 4°C, -20°C, and RT. Monitor degradation via LC-MS over 6 months. Argon atmosphere reduces oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。